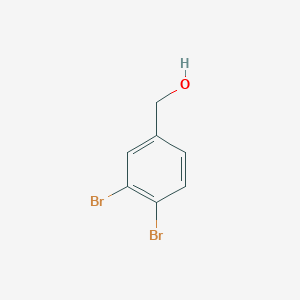

(3,4-二溴苯基)甲醇

描述

“(3,4-Dibromophenyl)methanol” is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder with the molecular formula C7H6Br2O and a molecular weight of 265.93 g/mol .

Molecular Structure Analysis

The molecular structure of “(3,4-Dibromophenyl)methanol” is represented by the linear formula C7H6Br2O . This indicates that the molecule consists of a phenyl group (a ring of 6 carbon atoms) with two bromine atoms attached at the 3rd and 4th positions, and a methanol group attached to the phenyl ring.Physical And Chemical Properties Analysis

“(3,4-Dibromophenyl)methanol” is a white crystalline powder. Its molecular weight is 265.93 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

生物和合成膜中的脂质动力学:

- 甲醇作为研究跨膜蛋白/肽的常见增溶剂,显著影响生物和合成膜中的脂质动力学。甲醇浓度增加会导致同位素不同的脂质囊泡群体混合增强,改变双层的结构-功能关系,这对细胞存活和蛋白质重构至关重要 (Nguyen et al., 2019)。

甲醇到特种化学品的生物转化:

- 工程化的大肠杆菌可以将甲醇转化为生物质成分和纳兰金等特种化学品。这代表了在大肠杆菌中首次将甲醇转化为特种化学品的案例 (Whitaker et al., 2017)。

甲醇和丙二烯的催化 C-C 偶联:

- 使用铱催化剂的新型催化工艺能够使甲醇和丙二烯直接 C-C 偶联,产生具有全碳季碳中心的伯醇。这个过程很重要,因为它代表了甲醇的第一个催化 C-C 偶联,以提供氢羟甲基化的离散产物 (Moran et al., 2011)。

有机化学中的对映选择性环氧化:

- 由 (R)-1-苯乙胺合成的 (1R,3S,4S)-2-氮杂莶烷基-3-甲醇用作 α,β-烯酮的对映选择性环氧化的催化剂,这是有机化学中的一个关键过程 (Lu et al., 2008)。

甲醇制烯烃 (MTO) 技术:

- 甲醇制烯烃 (MTO) 反应对于基础研究和工业应用都至关重要。为这一过程开发的技术导致了世界上第一座煤制烯烃工厂,突出了甲醇在工业化学中的重要性 (Tian et al., 2015)。

使用甲醇光解水溶液中的 H2O2:

- 甲醇用于测量水溶液中 H2O2 光解产生的 *OH 自由基的产率,证明了其在环境科学和技术中的重要性 (Goldstein et al., 2007)。

属性

IUPAC Name |

(3,4-dibromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBUFKMXQTTWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dibromophenyl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)

![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)

![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3278645.png)

![(4-(Azepan-1-ylsulfonyl)phenyl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3278654.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B3278661.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278662.png)

![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3278665.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278669.png)

![4-benzyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3278685.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide](/img/structure/B3278688.png)